2-({[4-(Trifluoromethyl)benzoyl]oxy}ethanimidoyl)pyrazine
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Overview
Description
2-({[4-(Trifluoromethyl)benzoyl]oxy}ethanimidoyl)pyrazine is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound is characterized by the presence of a trifluoromethyl group attached to a benzoyl moiety, which is further linked to a pyrazine ring through an ethanimidoyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[4-(Trifluoromethyl)benzoyl]oxy}ethanimidoyl)pyrazine typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the 4-(trifluoromethyl)benzoyl chloride, which is then reacted with ethanimidoyl chloride to form the intermediate compound. This intermediate is subsequently reacted with pyrazine under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and reactant concentrations are meticulously controlled to optimize yield and purity. The use of automated systems for monitoring and controlling the reaction conditions ensures consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
2-({[4-(Trifluoromethyl)benzoyl]oxy}ethanimidoyl)pyrazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: Nucleophilic substitution reactions are common, where the ethanimidoyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reaction conditions typically involve controlled temperatures, ranging from room temperature to elevated temperatures, depending on the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction. For instance, oxidation reactions may yield oxidized derivatives with additional functional groups, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different substituents replacing the ethanimidoyl group.
Scientific Research Applications
2-({[4-(Trifluoromethyl)benzoyl]oxy}ethanimidoyl)pyrazine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism by which 2-({[4-(Trifluoromethyl)benzoyl]oxy}ethanimidoyl)pyrazine exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Further research is needed to fully elucidate the precise molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
- **2-({[4-(Trifluoromethyl)benzoyl]oxy}ethanimidoyl)pyridine
- **2-({[4-(Trifluoromethyl)benzoyl]oxy}ethanimidoyl)quinoline
- **2-({[4-(Trifluoromethyl)benzoyl]oxy}ethanimidoyl)benzene
Uniqueness
Compared to similar compounds, 2-({[4-(Trifluoromethyl)benzoyl]oxy}ethanimidoyl)pyrazine stands out due to its unique combination of a pyrazine ring and a trifluoromethyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
[(E)-1-pyrazin-2-ylethylideneamino] 4-(trifluoromethyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3N3O2/c1-9(12-8-18-6-7-19-12)20-22-13(21)10-2-4-11(5-3-10)14(15,16)17/h2-8H,1H3/b20-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQOJGNULFRRAQD-AWQFTUOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC(=O)C1=CC=C(C=C1)C(F)(F)F)C2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\OC(=O)C1=CC=C(C=C1)C(F)(F)F)/C2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.